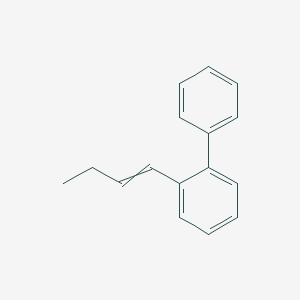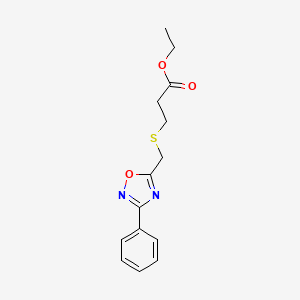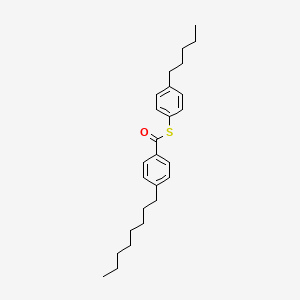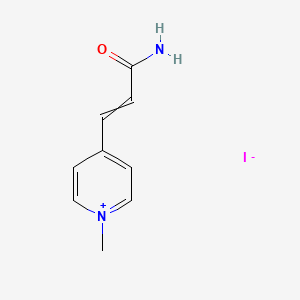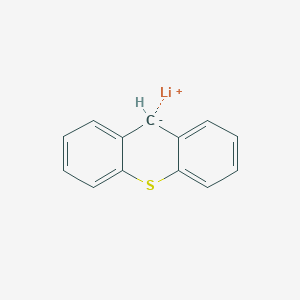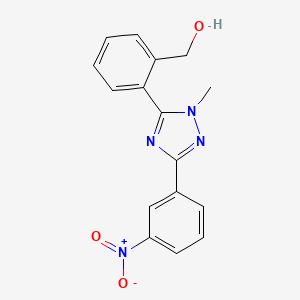
(2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol is a complex organic compound that features a triazole ring, a nitrophenyl group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the nitrophenyl group and finally the attachment of the phenylmethanol moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, including the use of high-efficiency catalysts and environmentally friendly solvents, is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of (2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)ketone.
Reduction: Formation of (2-(1-Methyl-3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of (2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the triazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2-(1-Methyl-3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol: Similar structure but with an amino group instead of a nitro group.
(2-(1-Methyl-3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol: Similar structure but with a chloro group instead of a nitro group.
(2-(1-Methyl-3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol: Similar structure but with a bromo group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol imparts unique redox properties and potential biological activities that distinguish it from its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
61610-57-9 |
|---|---|
Molecular Formula |
C16H14N4O3 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
[2-[2-methyl-5-(3-nitrophenyl)-1,2,4-triazol-3-yl]phenyl]methanol |
InChI |
InChI=1S/C16H14N4O3/c1-19-16(14-8-3-2-5-12(14)10-21)17-15(18-19)11-6-4-7-13(9-11)20(22)23/h2-9,21H,10H2,1H3 |
InChI Key |
ZUUVHFXEFLVOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


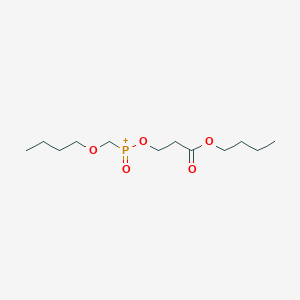

![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
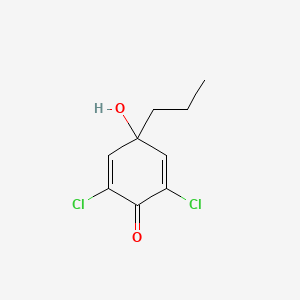
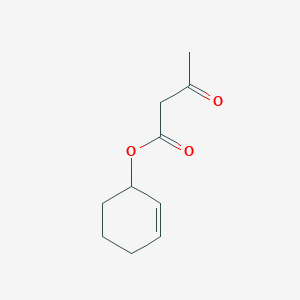

![Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate](/img/structure/B14591774.png)
